4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one
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Overview
Description
4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazoline ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of methoxyphenyl and phenyl groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide to form chalcone.
Cyclization: The chalcone undergoes cyclization with hydrazine hydrate to form the pyrazoline ring. This reaction is usually carried out under reflux conditions.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-enylidene group, converting it to a single bond and forming a saturated derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated pyrazoline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has shown potential biological activities, including anti-inflammatory and antimicrobial properties. It is often used in biological studies to explore its effects on different cellular pathways and its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for designing new pharmaceuticals.
Industry
Industrially, the compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the development of new polymers and materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Hydroxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one: Similar structure but with a hydroxy group instead of a methoxy group.
4-(3-(4-Chlorophenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one: Contains a chlorine atom on the phenyl ring.
4-(3-(4-Nitrophenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one: Features a nitro group on the phenyl ring.
Uniqueness
The presence of the methoxy group in 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
(4Z)-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-19(10-6-7-16-11-13-18(24-2)14-12-16)20(23)22(21-15)17-8-4-3-5-9-17/h3-14H,1-2H3/b7-6+,19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXKHRHTBMBHHH-XAUAACNYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC=CC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C=C\C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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